Soybean toxin 27 kDa chain
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ADPTFGFTPLGLSEKANLQIMKAYD |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Biopesticide Development
The 27 kDa soybean toxin has shown potential as a biopesticide due to its antifungal properties. Research indicates that it can effectively inhibit the growth of various fungal pathogens, making it a candidate for organic farming practices. Its application could reduce reliance on synthetic fungicides, promoting sustainable agriculture .
Enhancement of Crop Resistance
Genetic engineering techniques have been employed to express the 27 kDa chain in other crops, enhancing their resistance to pests and diseases. For instance, studies have demonstrated that incorporating this protein into maize and barley can improve their defensive mechanisms against specific pathogens .
Medical Applications
Vaccine Development
Soybean seeds serve as a practical platform for producing functional subunit vaccines, leveraging the 27 kDa chain's properties. A study highlighted the expression of a nontoxic form of Staphylococcal enterotoxin B (SEB) in soybeans, which utilized the soybean agglutinin's expression system. This approach resulted in high yields and stability of the vaccine candidate, demonstrating the feasibility of using soybean-derived proteins for immunization purposes .
Immunological Studies
The immunogenic properties of the 27 kDa soybean toxin have been explored in various studies. For example, research involving IgY antibodies from hens immunized with SBA showed significant antibody production, indicating its potential role in developing diagnostic tools or therapeutic agents against diseases influenced by lectins .
Food Science Applications
Nutritional Analysis
The presence of soybean lectins like the 27 kDa chain affects the nutritional value of soybean products. Studies have utilized competitive ELISA methods to quantify SBA levels in different soybean varieties and processed products, providing insights into how processing methods influence lectin immunoreactivity and overall food safety .
Functional Food Development
Given its biological activity, the 27 kDa chain can be incorporated into functional foods aimed at enhancing health benefits. Its properties may contribute to improved gut health by modulating gut microbiota or enhancing nutrient absorption when consumed in controlled amounts .
Case Studies and Data Tables
Comparison with Similar Compounds
Table 1: Key Characteristics of 27 kDa Proteins
Key Findings:
- Sequence Homology: The soybean 27 kDa γ-zein shares significant sequence homology with allergens like maize proteins, whereas the F.
- Functional Roles: The γ-zein enhances feed nutritional value but compromises safety due to allergenicity. In contrast, the fungal 27 kDa protein serves as a biomarker for pathogen detection, demonstrating high specificity in diagnostic assays .
Immunological Properties
- Soybean 27 kDa γ-zein :
- Fusarium 27 kDa Protein :
- Elicits species-specific polyclonal antibodies in rabbits, enabling pathogen detection in soil and plant tissues without cross-reactivity .
Preparation Methods
Protein Extraction and Initial Preparation
The preparation of the 27 kDa chain begins with protein extraction from soybean tissues, typically seeds or leaves. The critical step in any proteomic or toxin isolation study is efficient protein extraction and sample preparation to maximize solubilization and yield.
A widely used method for soybean protein extraction is the trichloroacetic acid (TCA)/acetone precipitation method, optimized for plant tissues:
- Sample Preparation: Fresh soybean tissue (e.g., leaves or seeds) is ground under liquid nitrogen to prevent protease activity and protein degradation.
- Extraction Buffer: A modified buffer containing Tris-HCl (40 mM, pH 7.5), sucrose (250 mM), EDTA (10 mM), Triton X-100 (1%), PMSF (1 mM), dithiothreitol (DTT, 1 mM), and β-mercaptoethanol (2% v/v) is added to the ground tissue to solubilize proteins.
- Incubation: The mixture is incubated for 2 hours at 4 °C with gentle agitation.
- Centrifugation: Cellular debris is removed by centrifugation at 6,000 × g for 15 minutes at 4 °C, repeated twice to ensure clarity of the supernatant.
- Protein Precipitation: Proteins are precipitated by adding TCA to a final concentration of 10% (w/v) in cold acetone and incubated at −20 °C for 16 hours.
- Pellet Washing: The protein pellet is washed multiple times with cold acetone (4 times, 10 mL each) and a final wash with 80% ethanol to remove residual solvents and improve solubility.
- Drying and Solubilization: The pellet is dried under vacuum centrifugation and re-suspended in a solubilization buffer containing 7 M urea, 2 M thiourea, 2% CHAPS, 100 mM DTT, and 2% IPG buffer (pH 4–7). Sonication (three pulses of 15 seconds at 1500 Hz) is used to enhance solubilization.
This method, while optimized for leaf proteomics, provides a robust starting point for extracting soybean proteins, including the toxin chains.
Purification of the Soybean Toxin 27 kDa Chain
Following extraction, purification of the 27 kDa chain involves chromatographic techniques to separate the toxin from other soybean proteins.
- Ammonium Sulfate Fractionation: The crude extract is subjected to ammonium sulfate precipitation to concentrate proteins and remove contaminants.
- Ion Exchange Chromatography: DEAE-Cellulose and CM-Sepharose columns are used sequentially for ion exchange chromatography. These columns separate proteins based on their charge properties.
- Size Exclusion Chromatography: Superdex 200 HR fast protein liquid chromatography (FPLC) is employed for size-based separation, further purifying the toxin complex.
- Monitoring Purification: The lethality to mice (LD50 5.6 mg/kg) is used as a bioassay to track the toxin during purification steps.
- Characterization: The purified protein is characterized by SDS-PAGE, confirming the presence of two polypeptide chains (27 kDa and 17 kDa), and N-terminal sequencing to verify chain identity.
Analytical Data and Research Findings
| Step | Conditions/Parameters | Outcome/Notes |
|---|---|---|
| Tissue Grinding | Liquid nitrogen | Prevents proteolysis, preserves protein integrity |
| Extraction Buffer Composition | Tris-HCl 40 mM (pH 7.5), sucrose 250 mM, EDTA 10 mM, Triton X-100 1%, PMSF 1 mM, DTT 1 mM, β-mercaptoethanol 2% | Enhances protein solubility and protects sulfhydryl groups |
| Protein Precipitation | 10% TCA in cold acetone, −20 °C, 16 h | Efficient precipitation of proteins |
| Pellet Washing | 4 × cold acetone washes + 1 × 80% ethanol wash | Removes contaminants, improves solubility |
| Solubilization | 7 M urea, 2 M thiourea, 2% CHAPS, 100 mM DTT, 2% IPG buffer, sonication | Complete solubilization for downstream analysis |
| Purification | Ammonium sulfate fractionation, DEAE-Cellulose, CM-Sepharose, Superdex 200 HR FPLC | Isolation of 44 kDa toxin and its 27 kDa chain |
| Bioassay | Mouse lethality (LD50 5.6 mg/kg) | Functional confirmation of toxin activity |
| Characterization | SDS-PAGE, N-terminal sequencing | Confirmation of chain identity and purity |
Notes on Optimization and Challenges
- Protein Solubility: Use of reducing agents (DTT and β-mercaptoethanol) simultaneously improves solubility by maintaining disulfide bonds in a reduced state during extraction.
- Removal of Abundant Proteins: In leaf proteomics, highly abundant proteins like Rubisco can mask detection of low-abundance proteins. While this is less relevant for seed toxins, careful washing and fractionation are necessary to enrich the toxin.
- Disulfide Bond Integrity: The 27 kDa and 17 kDa chains are linked by disulfide bonds; maintaining or selectively reducing these bonds is crucial depending on whether the intact toxin or individual chains are the target.
- Yield vs. Purity: Multiple chromatographic steps increase purity but may reduce yield; bioassays help balance these factors by monitoring toxin activity.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for detecting the 27 kDa toxin in soybean-derived samples?
- Methodology : Use SDS-PAGE followed by immunoblotting (Western blot) with polyclonal antibodies raised against the 27 kDa protein. Optimize antigen extraction using protocols similar to those for Fusarium xylarioides, where proteins are separated under reducing conditions (e.g., β-mercaptoethanol) and transferred to nitrocellulose membranes at 100V/250mA using Tris-glycine-methanol buffer . Blocking with 5% skimmed milk in PBS and secondary antibodies conjugated to HRP (e.g., 1:8000 dilution) are critical for specificity. Validate results with pre-immune serum controls to exclude nonspecific binding .
Q. How can researchers address inconsistencies in reported molecular weights of homologous 27 kDa toxins across studies?
- Methodology : Cross-validate findings using mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight. Protein polymorphism may arise from post-translational modifications, host-race specificity, or geographic strain variations, as observed in Fusarium species . For example, F. xylarioides isolates from different agro-ecological systems showed consistent 27 kDa antigenicity despite genetic diversity, suggesting standardized extraction and electrophoresis conditions are essential .
Advanced Research Questions
Q. What experimental designs are optimal for comparing the toxicity of the soybean 27 kDa toxin to homologous bacterial toxins (e.g., Bacillus thuringiensis)?
- Methodology : Clone and express the toxin gene in heterologous systems (e.g., Bacillus subtilis) to isolate pure toxin for bioassays. Compare LC₅₀ values using insect model systems under controlled conditions. For example, the 27 kDa δ-endotoxin from B. thuringiensis var. israelensis and morrisoni showed identical potency despite a single amino acid difference, indicating structural redundancy in toxicity mechanisms . Include in vitro assays (e.g., hemolysis or cell viability tests) to assess membrane disruption activity.
Q. How can researchers resolve contradictions in antigenic specificity when developing diagnostic antibodies for the 27 kDa toxin?
- Methodology : Screen antisera against a panel of related pathogens (e.g., other Fusarium species or bacterial homologs) using dot blot and Western blot. Discard cross-reactive antisera, as done in F. xylarioides studies, where 50 kDa and 66 kDa proteins were excluded due to nonspecific binding . Optimize antibody titers via iterative immunization and ELISA-based titer monitoring.
Q. What statistical approaches are suitable for analyzing geographic or host-specific variations in the 27 kDa toxin’s expression?
- Methodology : Use multivariate analysis (e.g., PCA or hierarchical clustering) to correlate toxin expression levels with environmental variables (pH, temperature) or host genotypes. For F. xylarioides, antigenic consistency across Ugandan agro-ecological zones was confirmed via immunoblotting of isolates from diverse regions, supported by ANOVA to validate significance .
Methodological Challenges and Solutions
Q. How can researchers ensure reproducibility in toxin purification and characterization?
- Guidelines :
- Protein extraction : Standardize lysis buffers (e.g., PBS with protease inhibitors) and centrifugation steps to minimize batch-to-batch variability .
- Electrophoresis : Use commercial precision protein markers and Coomassie staining to verify band resolution.
- Antibody validation : Include positive/negative controls (e.g., pre-immune serum) in every blot .
Q. What strategies mitigate cross-reactivity in immunoassays targeting the 27 kDa toxin?
- Solutions :
- Pre-absorb antisera with non-target antigens (e.g., Fusarium lysates) to remove cross-reactive antibodies.
- Use affinity purification with immobilized 27 kDa antigen to isolate toxin-specific IgG fractions .
Data Interpretation and Integration
Q. How should conflicting reports about the 27 kDa toxin’s role in pathogenicity be reconciled?
- Framework :
- Conduct comparative genomics to identify conserved virulence domains.
- Perform gene knockout or RNAi silencing to assess phenotypic changes in toxin-deficient strains.
- Cross-reference findings with databases like ArachnoServer or CTD to contextualize toxin mechanisms .
Q. What bioinformatic tools are recommended for predicting the 27 kDa toxin’s interaction with host receptors?
- Tools :
- Molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 2Q5T for homologous toxins) .
- Phylogenetic analysis to identify conserved binding motifs across toxin homologs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
